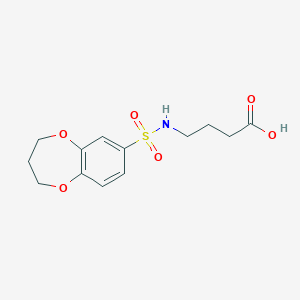

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-4-oxobutanoic acid” is an aromatic ether . It is a derivative of 3,4-Dihydro-2H-1,5-benzodioxepin .

Molecular Structure Analysis

The molecular formula of the compound is C13H14O5 . The InChI code is1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16) . The molecular weight is 250.25 g/mol . Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Catalysis and Proton Conductivity

Research has shown the potential of sulfonamide-based metal-organic frameworks (MOFs) for acid catalysis and proton conductivity. For instance, sulfated MOFs have been found to exhibit catalytic activity and high proton conductivity, making them suitable for applications in catalysis and fuel cells (Goesten et al., 2011).

Synthesis and Chemical Reactions

Sulfonamides have been explored as intermediates in various chemical reactions, including the synthesis of oxenium ions and the investigation of their reactive intermediates. Although these compounds exhibit a range of reactions, their potential to generate oxenium ions has been a subject of study, suggesting applications in synthetic chemistry and materials science (Novak et al., 2007).

Immunoassay and Sensitivity Improvement

The development of immunoassays for sulfonamides demonstrates the application of sulfonamide-based haptens to produce antibodies with high sensitivity and specificity. This approach has potential applications in environmental monitoring and food safety, where detecting sulfonamide residues is crucial (Wang et al., 2013).

Green Chemistry

Sulfonamide compounds have been utilized in green chemistry applications, such as the eco-friendly synthesis of sulfonamide and sulfonate carboxylic acid derivatives. These methods prioritize environmentally benign conditions, highlighting the role of sulfonamides in promoting sustainable chemical practices (Almarhoon et al., 2019).

Drug Design

In the realm of drug design, the sulfonamide group is a crucial functional group, with applications ranging from antibacterial agents to inhibitors of various enzymes. The versatility of the sulfonamide group in medicinal chemistry underscores its significance in the development of new therapeutics (Kalgutkar et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c15-13(16)3-1-6-14-21(17,18)10-4-5-11-12(9-10)20-8-2-7-19-11/h4-5,9,14H,1-3,6-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGYIUYEIZSBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCCCC(=O)O)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Tert-butyl-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2852108.png)

![N-benzyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852111.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2852113.png)

![7-Bromopyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B2852115.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852123.png)

![6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2852124.png)